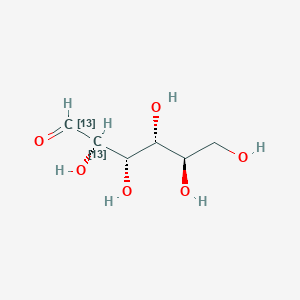

D-Glucose-13C2-4

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy(1,2-13C2)hexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i1+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCGUPFRVQAUEE-SZEFTZBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([13C@H]([13CH]=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10745859 | |

| Record name | D-(1,2-~13~C_2_)-arabino-Hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138079-87-5 | |

| Record name | D-(1,2-~13~C_2_)-arabino-Hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of D-Glucose-¹³C₂ Isomers

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, experimental applications, and data analysis of D-Glucose labeled with two Carbon-13 (¹³C) isotopes. While the specific nomenclature "D-Glucose-13C2-4" is ambiguous, this guide will focus on the most commonly utilized and documented isomers, such as D-Glucose-1,2-¹³C₂, D-Glucose-1,6-¹³C₂, and D-Glucose-3,4-¹³C₂. These stable isotope-labeled molecules are invaluable tracers in metabolic research, particularly for metabolic flux analysis (MFA).[1][2][3][4]

Chemical Properties of D-Glucose-¹³C₂ Isomers

Stable isotope-labeled glucose variants are chemically identical to their unlabeled counterparts, ensuring they are metabolized in the same manner. The key distinction lies in their molecular weight, which allows for their detection and quantification using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2]

Quantitative Data Summary

The following table summarizes the core chemical and physical properties of various D-Glucose-¹³C₂ isomers.

| Property | D-Glucose-1,2-¹³C₂ | D-Glucose-1,6-¹³C₂ | D-Glucose-3,4-¹³C₂ | D-Glucose-4,6-¹³C₂ |

| Molecular Formula | C₄¹³C₂H₁₂O₆ | C₄¹³C₂H₁₂O₆ | C₄¹³C₂H₁₂O₆ | C₄¹³C₂H₁₂O₆ |

| Molecular Weight | 182.14 g/mol | 182.14 g/mol | 182.14 g/mol | 182.14 g/mol |

| Exact Mass | 182.07009777 Da | 182.07009777 Da | 182.14100 Da | 182.07009777 Da |

| CAS Number | 138079-87-5 | 287100-67-8 | 67759-25-5 | 478529-45-2 |

| Appearance | White to off-white powder | - | White to off-white powder | - |

| Melting Point | 150-152 °C | - | 150-152°C | - |

| Isotopic Purity | ≥99 atom % ¹³C | - | - | >99 atom % ¹³C |

| Optical Activity | [α]25/D +52.0° | - | - | - |

Experimental Protocols for ¹³C Metabolic Flux Analysis (MFA)

¹³C-MFA is a powerful technique to quantify intracellular metabolic fluxes by tracing the path of ¹³C atoms from a labeled substrate through a metabolic network.[5]

General Experimental Workflow for ¹³C-MFA

A typical ¹³C-MFA experiment involves several key stages, from experimental design to data interpretation.

High-level workflow for a typical ¹³C Metabolic Flux Analysis experiment.

Detailed Protocol for Cell Culture and Isotopic Labeling

This protocol outlines the steps for labeling cultured cells with a ¹³C tracer to achieve an isotopic steady state.[5]

-

Cell Culture and Adaptation:

-

Culture cells in a standard medium to the desired cell density.

-

Adapt the cells to a medium containing unlabeled glucose at the same concentration as the labeled glucose to be used in the tracer experiment. This ensures the cells are in a metabolic steady state.[3]

-

-

Tracer Experiment:

-

Sample Collection and Quenching:

-

Rapidly quench metabolism to prevent further enzymatic activity. This is typically achieved by aspirating the medium and adding a cold quenching solution (e.g., -20°C 60% methanol).[3]

-

Collect cell extracts for metabolite analysis.

-

Collect samples of the culture medium to measure extracellular metabolite concentrations (e.g., glucose, lactate) to determine uptake and secretion rates.[3]

-

-

Metabolite Extraction and Analysis:

-

Extract metabolites from the cell pellets using appropriate solvents (e.g., 80% methanol).

-

Analyze the isotopic labeling patterns of intracellular metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). For GC-MS analysis, derivatization of the metabolites is typically required.[3]

-

-

Data Analysis:

-

Correct the raw MS data for the natural abundance of ¹³C.

-

Use computational models and software (e.g., INCA, Metran, 13CFLUX2) to estimate intracellular fluxes by minimizing the difference between the experimentally measured mass isotopomer distributions (MIDs) and the MIDs predicted by the model.[1]

-

Signaling Pathways and Metabolic Tracing

D-Glucose-¹³C₂ isomers are particularly useful for dissecting the relative fluxes of glycolysis and the Pentose Phosphate Pathway (PPP).[4][6]

Fate of ¹³C Labels from [1,2-¹³C₂]glucose in Glycolysis and the PPP

The specific labeling pattern of downstream metabolites provides quantitative information on pathway activity.

-

Glycolysis: Metabolism of [1,2-¹³C₂]glucose through glycolysis results in lactate labeled with ¹³C at positions 2 and 3 ([2,3-¹³C₂]lactate).[2]

-

Pentose Phosphate Pathway: If the glucose molecule first enters the oxidative PPP, the C1 carbon is lost as CO₂. The resulting five-carbon sugar can then re-enter glycolysis, leading to the formation of lactate with a single ¹³C label at position 3 ([3-¹³C]lactate).[2]

By measuring the relative abundance of these different lactate isotopologues, researchers can calculate the relative flux of glucose through glycolysis versus the PPP.[2]

Fate of ¹³C labels from [1,2-¹³C₂]glucose in Glycolysis vs. PPP.

Applications in Drug Development

MFA with D-Glucose-¹³C₂ can be a powerful tool in the drug development process to:

-

Elucidate Mechanism of Action: Observe how a drug perturbs metabolic fluxes to gain insights into its molecular targets and downstream effects.[1]

-

Identify Biomarkers: Changes in specific metabolic fluxes may serve as early indicators of drug efficacy or toxicity.[1]

-

Optimize Drug Candidates: Understand the metabolic liabilities of a drug to modify its structure and improve its therapeutic index.[1]

References

An In-depth Technical Guide to the Synthesis of D-Glucose-13C2 at Positions 2 and 4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopically labeled compounds are indispensable tools in metabolic research, enabling the elucidation of complex biochemical pathways and the quantification of metabolic fluxes. D-Glucose labeled with the stable isotope 13C at specific positions is of paramount importance for tracing its journey through central carbon metabolism. This technical guide provides a comprehensive overview of the synthetic strategies for obtaining D-Glucose labeled at the C-2 and C-4 positions (D-Glucose-13C2-2,4). Due to the lack of a direct, single-pot synthesis method, this guide details a plausible multi-step chemical synthesis route constructed from established carbohydrate chemistry principles, alongside chemoenzymatic approaches. Detailed experimental protocols, data presentation, and pathway visualizations are provided to support researchers in this specialized field.

Chemoenzymatic and Biosynthetic Approaches

While chemical synthesis offers precise control over isotopic placement, biosynthetic and chemoenzymatic methods present alternative strategies.

Biosynthesis: The most straightforward biosynthetic approach involves providing a microorganism or plant with a specifically labeled precursor that directs the isotope to the desired positions in glucose. For instance, feeding an organism a custom-synthesized, 13C-labeled four-carbon precursor could potentially lead to the desired labeling pattern in glucose through gluconeogenesis. However, this method is often challenging due to metabolic scrambling of the label.

Chemoenzymatic Synthesis: This approach combines the specificity of enzymes with the flexibility of chemical synthesis.[1][2][3] One potential chemoenzymatic route could involve the use of aldolases. For example, fructose-1,6-bisphosphate aldolase can catalyze the condensation of dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P). By using chemically synthesized [1-13C]dihydroxyacetone and [2-13C]glyceraldehyde as substrates, one could theoretically generate fructose-1,6-bisphosphate with labels at the C-4 and C-5 positions. Subsequent enzymatic conversion to glucose-6-phosphate by phosphoglucose isomerase would result in D-glucose labeled at the C-2 and C-4 positions.

Proposed Multi-Step Chemical Synthesis of D-Glucose-13C2-2,4

A plausible chemical synthesis of D-Glucose-13C2-2,4 can be envisioned by assembling the six-carbon backbone from smaller, isotopically labeled building blocks. This requires a strategic application of protecting groups to control reactivity and stereochemistry at each step.[4][5][6][7][8]

Synthetic Strategy Overview

The core of this proposed synthesis involves the coupling of a two-carbon (C1-C2) building block with a four-carbon (C3-C6) building block. The isotopic labels will be introduced via commercially available, 13C-labeled starting materials for the synthesis of these building blocks.

Key Building Blocks:

-

Two-carbon (C1-C2) fragment: A protected, 13C-labeled glycoaldehyde derivative.

-

Four-carbon (C3-C6) fragment: A protected, 13C-labeled D-threose or D-erythrose derivative.

The stereochemistry of D-glucose at C-2, C-3, C-4, and C-5 is R, S, R, R, respectively. The synthetic strategy must therefore control the formation of these chiral centers.

Detailed Experimental Protocols

Step 1: Synthesis of the 13C-labeled Four-Carbon (C3-C6) Building Block

This can be achieved starting from a commercially available, 13C-labeled three-carbon precursor like D-glyceraldehyde.

-

Protection of D-Glyceraldehyde: React D-glyceraldehyde with acetone in the presence of an acid catalyst to form 2,3-O-isopropylidene-D-glyceraldehyde. This protects the C-2 and C-3 hydroxyl groups.

-

Chain Extension (Kiliani-Fischer Synthesis Adaptation):

-

React the protected D-glyceraldehyde with [13C]potassium cyanide (K13CN). This will introduce the 13C label at what will become the C-4 position of the final glucose molecule.

-

Hydrolyze the resulting cyanohydrin to form a mixture of epimeric 13C-labeled tetronic acids.

-

Separate the desired D-erythronic acid derivative.

-

Reduce the carboxylic acid to an aldehyde to yield the protected [2-13C]-D-erythrose.

-

-

Protection of the C-4 Hydroxyl Group: Protect the newly formed hydroxyl group at C-4 with a suitable protecting group, for example, a benzyl (Bn) ether, to prevent its participation in subsequent reactions.

Step 2: Synthesis of the 13C-labeled Two-Carbon (C1-C2) Building Block

-

Starting Material: Begin with [1,2-13C2]acetic acid.

-

Reduction: Reduce the carboxylic acid to the corresponding alcohol, [1,2-13C2]ethanol.

-

Oxidation: Selectively oxidize the alcohol to [1,2-13C2]acetaldehyde.

-

Formation of a Wittig Reagent or Equivalent: Convert the labeled acetaldehyde into a suitable nucleophilic two-carbon synthon, such as a Wittig reagent or a protected cyanohydrin derivative. For this proposed route, we will consider the formation of a protected glycoaldehyde derivative.

Step 3: Coupling of the Two Building Blocks

-

Aldol-type Condensation: React the protected [2-13C]-D-erythrose (from Step 1) with a suitable enolate derived from a protected [1,2-13C2]acetaldehyde derivative (from Step 2). This reaction needs to be highly stereoselective to establish the correct stereochemistry at the new C-2 and C-3 centers. The use of chiral auxiliaries or catalysts may be necessary.

-

Reduction and Cyclization: The product of the aldol condensation, a linear hexose precursor, is then selectively reduced at the C-1 carbonyl group. Subsequent deprotection of the C-5 hydroxyl group and acid-catalyzed cyclization will yield the pyranose ring structure.

Step 4: Deprotection

-

Removal of Protecting Groups: A final global deprotection step is required to remove all protecting groups (e.g., isopropylidene, benzyl ethers) to yield the final product, D-Glucose-13C2-2,4. This is typically achieved through catalytic hydrogenation (for benzyl groups) and mild acid hydrolysis (for acetals).

-

Purification: The final product is purified using techniques such as column chromatography on silica gel or high-performance liquid chromatography (HPLC).

Data Presentation

Quantitative data from the synthesis and characterization of D-Glucose-13C2-2,4 should be presented in a clear and organized manner.

| Parameter | Value | Method of Determination |

| Isotopic Enrichment at C-2 | >98% | 13C NMR Spectroscopy |

| Isotopic Enrichment at C-4 | >98% | 13C NMR Spectroscopy |

| Chemical Purity | >99% | HPLC |

| Overall Yield | (Calculated from starting materials) | Gravimetric Analysis |

| 1H NMR | (Chemical shifts and coupling constants) | NMR Spectroscopy |

| 13C NMR | (Chemical shifts and 13C-13C coupling) | NMR Spectroscopy |

| Mass Spectrometry | (Molecular ion peak and fragmentation pattern) | HRMS (e.g., ESI-TOF) |

Visualization of Synthetic and Metabolic Pathways

Diagram 1: Proposed Chemical Synthesis Workflow for D-Glucose-13C2-2,4

Caption: Proposed workflow for the chemical synthesis of D-Glucose-[2,4-13C2].

Diagram 2: Metabolic Fate of D-Glucose-13C2-2,4 in Glycolysis and the Pentose Phosphate Pathway

Caption: Tracing of 13C labels from D-Glucose-[2,4-13C2] in metabolic pathways.

Conclusion

The synthesis of D-Glucose-13C2-2,4 is a challenging but achievable goal for experienced synthetic chemists. The proposed multi-step chemical synthesis, while complex, offers a viable route to this valuable metabolic tracer. Chemoenzymatic methods provide promising alternatives that may offer higher yields and stereoselectivity. This guide provides the foundational knowledge and a strategic framework for researchers to embark on the synthesis and application of D-Glucose-13C2-2,4 in their metabolic investigations, ultimately contributing to a deeper understanding of cellular physiology and disease.

References

- 1. Strategies for chemoenzymatic synthesis of carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chemoenzymatic Synthesis of Glycans and Glycoconjugates - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Metabolic Tracing with D-Glucose-¹³C₂

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of D-Glucose-¹³C₂, a powerful stable isotope tracer for elucidating cellular metabolism. The strategic placement of two Carbon-13 isotopes on the glucose molecule allows for precise measurement of metabolic fluxes, particularly through central carbon pathways such as glycolysis and the pentose phosphate pathway (PPP). This guide details the core concepts, experimental protocols, data interpretation, and visualization techniques to empower researchers in leveraging this tracer for deeper insights into cellular physiology, disease mechanisms, and drug development.

Core Principles of Metabolic Tracing with D-Glucose-¹³C₂

Stable isotope tracing is a powerful technique to quantitatively measure the flow of metabolites through cellular pathways. By replacing standard glucose with D-Glucose-¹³C₂ in cell culture media, researchers can track the incorporation of the ¹³C atoms into downstream metabolites. The specific labeling patterns in these metabolites, analyzed primarily by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provide a dynamic snapshot of metabolic activity.

The primary advantage of using D-Glucose-¹³C₂, specifically the [1,2-¹³C₂]glucose isotopologue, lies in its ability to clearly distinguish between the metabolic fates of glucose in glycolysis and the pentose phosphate pathway.[1][2][3][4]

-

Glycolysis: When [1,2-¹³C₂]glucose is metabolized through glycolysis, the two labeled carbons remain together, resulting in downstream metabolites, such as lactate, being labeled with two ¹³C atoms (M+2).

-

Pentose Phosphate Pathway (PPP): In the oxidative branch of the PPP, the C1 carbon of glucose is lost as CO₂. The remaining five-carbon sugar re-enters glycolysis, leading to the formation of metabolites with a single ¹³C label (M+1).

By measuring the relative abundance of these different isotopologues, the relative flux of glucose through glycolysis versus the PPP can be accurately quantified.[5][6] This is crucial for understanding metabolic reprogramming in various diseases, including cancer, and for evaluating the mechanism of action of therapeutic compounds.[7][8]

Data Presentation: Quantitative Insights from D-Glucose-¹³C₂ Tracing

The quantitative data obtained from D-Glucose-¹³C₂ tracing experiments are typically presented as mass isotopomer distributions (MIDs). MIDs represent the fractional abundance of each isotopologue of a particular metabolite. The following tables provide representative data from studies using [1,2-¹³C₂]glucose to illustrate the types of quantitative insights that can be gained.

Table 1: Mass Isotopomer Distribution of 3-Phosphoglycerate (3PG) in Cells Cultured with [1,2-¹³C₂]glucose

| Isotopologue | Fractional Abundance (Glycolysis Dominant) | Fractional Abundance (High PPP Flux) |

| M+0 (Unlabeled) | 50% | 60% |

| M+1 | 0% | 20% |

| M+2 | 50% | 20% |

This table illustrates how the labeling pattern of 3PG, a glycolytic intermediate, changes with varying flux through the PPP. Increased PPP activity leads to a higher proportion of M+1 and a decrease in M+2 labeled 3PG.[3]

Table 2: Mass Isotopomer Distribution of Lactate Secreted by Cells Cultured with [1,2-¹³C₂]glucose

| Isotopologue | Fractional Abundance (Control) | Fractional Abundance (Drug Treatment) |

| M+0 (Unlabeled) | 5% | 10% |

| M+1 | 10% | 30% |

| M+2 | 85% | 60% |

This table shows a hypothetical example of how a drug treatment could alter glucose metabolism, shifting the flux from glycolysis towards the PPP, as indicated by the increased M+1 lactate.[5]

Experimental Protocols

A successful metabolic tracing experiment with D-Glucose-¹³C₂ requires careful planning and execution. The following is a detailed methodology for a typical in vitro experiment with mammalian cells.

Cell Culture and Isotopic Labeling

This protocol is designed for adherent mammalian cells and can be adapted for suspension cultures.

Materials:

-

Adherent mammalian cell line of interest

-

Standard cell culture medium (e.g., DMEM)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Glucose-free cell culture medium

-

D-Glucose-¹³C₂ (e.g., [1,2-¹³C₂]glucose)

-

Cell culture plates (e.g., 6-well plates)

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of harvest. Allow cells to adhere and grow for 24 hours.

-

Media Preparation: Prepare the labeling medium by supplementing glucose-free DMEM with the desired concentration of D-Glucose-¹³C₂ (e.g., 10 mM) and dialyzed FBS. It is crucial to use dialyzed FBS to minimize the presence of unlabeled glucose.

-

Isotopic Labeling:

-

Aspirate the standard culture medium from the cells.

-

Wash the cells once with pre-warmed sterile phosphate-buffered saline (PBS).

-

Add the pre-warmed labeling medium to the cells.

-

Incubate the cells for a predetermined period to allow for the incorporation of the labeled glucose into downstream metabolites. The incubation time should be optimized to achieve isotopic steady state for the pathways of interest (typically a few hours for central carbon metabolism).[5]

-

Quenching and Metabolite Extraction

Rapidly halting all enzymatic activity is critical to preserve the in vivo metabolic state of the cells.

Materials:

-

Ice-cold 0.9% (w/v) NaCl solution

-

-80°C quenching/extraction solvent (e.g., 80:20 methanol:water mixture)

-

Cell scraper

-

Centrifuge capable of reaching 4°C

Procedure:

-

Quenching:

-

Remove the culture plate from the incubator.

-

Immediately and rapidly aspirate the labeling medium.

-

Wash the cells once with ice-cold 0.9% NaCl solution.

-

-

Metabolite Extraction:

-

Add the -80°C extraction solvent to each well.

-

Scrape the cells and transfer the cell lysate/solvent mixture into a pre-chilled microcentrifuge tube.

-

-

Pellet Separation:

-

Centrifuge the tubes at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet insoluble material (proteins, DNA, lipids).

-

-

Supernatant Collection:

-

Carefully transfer the supernatant, which contains the intracellular metabolites, to a new tube. This fraction will be used for MS or NMR analysis.

-

Sample Analysis by Mass Spectrometry

The extracted metabolites are typically analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to determine the mass isotopomer distributions.

Mandatory Visualizations

Experimental Workflow

Caption: A generalized experimental workflow for stable isotope tracing in cell culture.

Metabolic Fate of D-Glucose-¹³C₂

Caption: Tracing of [1,2-¹³C₂]glucose through Glycolysis and the Pentose Phosphate Pathway.

Regulation of Glycolysis and PPP by Signaling Pathways

Caption: Key signaling pathways regulating the flux between Glycolysis and the PPP.

References

- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. mdpi.com [mdpi.com]

Unraveling Cellular Metabolism: An In-depth Technical Guide to D-Glucose-13C2 Tracers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the application of D-Glucose-13C2 in cellular metabolism studies. Stable isotope tracers are indispensable tools for elucidating the intricate network of metabolic pathways that underpin cellular function in both health and disease. Among these, D-Glucose labeled with two Carbon-13 (¹³C) atoms offers a powerful means to perform metabolic flux analysis (MFA), providing quantitative insights into the rates of metabolic reactions.

This document details the core principles of using D-Glucose-13C2, presents structured quantitative data, provides detailed experimental protocols for its use in key experiments, and visualizes complex metabolic pathways and workflows. While various isotopologues of D-Glucose-13C2 exist, this guide will focus on the most widely utilized tracer, D-Glucose-1,2-13C2 , due to the extensive availability of established methodologies and data. Mention will also be made of other variants, such as D-Glucose-4,6-13C2, where relevant.

Core Principles of Metabolic Tracing with D-Glucose-13C2

The fundamental principle behind using D-Glucose-13C2 as a tracer is the introduction of a heavier, non-radioactive isotope of carbon into cellular metabolism. Cells readily take up and metabolize this labeled glucose, incorporating the ¹³C atoms into various downstream metabolites. By using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can track the fate of these labeled carbons, revealing the activity of different metabolic pathways.

The specific positioning of the ¹³C labels in the glucose molecule is critical for dissecting distinct metabolic routes. For instance, D-Glucose-1,2-13C2 is particularly effective for differentiating between glycolysis and the pentose phosphate pathway (PPP).[1][2]

-

Glycolysis: The metabolism of [1,2-¹³C₂]glucose through glycolysis results in pyruvate and subsequently lactate that are labeled on two adjacent carbons (M+2).[2]

-

Pentose Phosphate Pathway: In the oxidative phase of the PPP, the C1 carbon of glucose is cleaved and lost as CO₂. Therefore, if [1,2-¹³C₂]glucose enters the PPP, the resulting metabolites will have a different labeling pattern, often leading to singly labeled (M+1) molecules when they re-enter the glycolytic pathway.[2]

By analyzing the mass isotopomer distributions (MIDs) of key metabolites, it is possible to quantify the relative flux through these and other interconnected pathways, such as the tricarboxylic acid (TCA) cycle.

Data Presentation: Quantitative Insights from D-Glucose-13C2 Tracing

The primary output of metabolic flux analysis experiments using D-Glucose-13C2 is quantitative data on the distribution of isotopes in various metabolites. This data allows for the calculation of relative and absolute metabolic fluxes. Below are tables summarizing typical quantitative data obtained from such studies.

Table 1: Comparative Performance of ¹³C-Labeled Glucose Tracers for Metabolic Flux Analysis

This table, adapted from computational and experimental evaluations in mammalian cells, illustrates the precision of flux estimations for different metabolic pathways using various ¹³C-glucose tracers.[3] A higher score indicates a more precise flux estimate.

| Tracer | Glycolysis | Pentose Phosphate Pathway | TCA Cycle | Overall Network Precision |

| [1,2-¹³C₂]glucose | Excellent | Excellent | Good | Excellent |

| [1-¹³C]glucose | Good | Good | Fair | Good |

| [U-¹³C₆]glucose | Good | Fair | Excellent | Good |

| [¹³C₅]glutamine | Poor | Poor | Excellent | Fair |

Table 2: Mass Isotopomer Distribution (MID) of Key Metabolites in Cancer Cells

This table presents hypothetical but representative MID data for key metabolites from glycolysis and the TCA cycle after labeling with 50% [1,2-¹³C₂]glucose. This type of data is foundational for calculating metabolic fluxes.

| Metabolite | Mass Isotopologue | Fractional Abundance (%) - Control | Fractional Abundance (%) - Drug Treated |

| Lactate | M+0 (Unlabeled) | 15 | 25 |

| M+1 (from PPP) | 5 | 10 | |

| M+2 (from Glycolysis) | 80 | 65 | |

| Citrate | M+0 | 30 | 40 |

| M+1 | 10 | 15 | |

| M+2 | 55 | 40 | |

| M+3 | 5 | 5 | |

| Glutamate | M+0 | 25 | 35 |

| M+1 | 15 | 20 | |

| M+2 | 50 | 40 | |

| M+3 | 10 | 5 |

Experimental Protocols

A typical metabolic flux analysis experiment using D-Glucose-13C2 involves several critical stages, from cell culture to data analysis. The following protocols provide a detailed methodology for key experiments.

Protocol 1: In Vitro Steady-State ¹³C Metabolic Flux Analysis in Cultured Cells

This protocol outlines the key steps for a steady-state ¹³C-MFA experiment in adherent mammalian cell lines.

1. Cell Culture and Adaptation:

-

Culture cells in a standard, complete growth medium to the desired cell density (typically mid-exponential phase).

-

Adapt the cells to a medium containing unlabeled glucose at the same concentration as the labeled glucose to be used in the tracer experiment. This ensures that the cells are in a metabolic steady state before the introduction of the tracer.[4]

2. Isotopic Labeling:

-

When cells have reached the desired confluency, aspirate the unlabeled medium.

-

Gently wash the cells once with pre-warmed, glucose-free base medium to remove any residual unlabeled glucose.

-

Immediately add the pre-warmed experimental medium containing D-Glucose-1,2-13C2. The concentration of the labeled glucose should be optimized for the specific cell line and experimental goals; often, a mixture of labeled and unlabeled glucose is used (e.g., 80% [1,2-¹³C₂]glucose and 20% unlabeled glucose).[4]

-

Incubate the cells for a duration sufficient to reach isotopic steady state, where the isotopic labeling of intracellular metabolites becomes constant. This time will vary depending on the cell type and its metabolic rates.

3. Sample Collection and Quenching:

-

To halt metabolic activity instantly, rapidly quench the cells. This is a critical step to preserve the in vivo metabolic state.

-

Aspirate the labeling medium.

-

Immediately add an ice-cold quenching solution, such as 60% methanol at -20°C or colder.[4]

-

Collect cell extracts for metabolite analysis. It is also advisable to collect samples of the culture medium to measure the uptake and secretion rates of extracellular metabolites like glucose and lactate.[4]

4. Metabolite Extraction:

-

After quenching, add a pre-chilled extraction solvent. A commonly used solvent is a mixture of methanol, acetonitrile, and water (e.g., 50:30:20 v/v/v) kept at -20°C or colder.[5]

-

Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris.

-

Carefully transfer the supernatant, which contains the extracted metabolites, to a new tube for analysis.

5. Mass Spectrometry Analysis:

-

Analyze the isotopic labeling patterns of the extracted metabolites using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

-

For GC-MS analysis, derivatization of the metabolites is typically required to make them volatile.

-

The mass spectrometer will detect the different mass isotopologues of each metabolite, providing the raw data for calculating the MIDs.

6. Data Analysis:

-

Correct the raw MS data for the natural abundance of ¹³C.

-

The calculated MIDs, along with the measured extracellular fluxes, are then used as inputs for computational models (e.g., using software like INCA, Metran, or 13CFLUX2) to estimate the intracellular metabolic fluxes.

Mandatory Visualizations

The following diagrams, created using the Graphviz DOT language, illustrate key metabolic pathways and experimental workflows relevant to studies using D-Glucose-13C2 tracers.

References

The Dual-Labeling Advantage: A Technical Guide to D-Glucose-1,2-¹³C₂ for Elucidating Glycolysis and Pentose Phosphate Pathway Flux

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular metabolism, understanding the dynamic interplay of metabolic pathways is paramount for advancing research in areas ranging from oncology to neurobiology. Stable isotope tracers have emerged as indispensable tools for mapping these complex networks. Among these, D-Glucose-1,2-¹³C₂ stands out as a powerful probe for dissecting the central carbon metabolism, offering precise quantification of the relative fluxes through glycolysis and the pentose phosphate pathway (PPP). This technical guide provides an in-depth exploration of the principles, experimental protocols, and data interpretation associated with the use of D-Glucose-1,2-¹³C₂ in metabolic flux analysis.

Core Principles: Tracing the Fate of Carbon

Metabolic flux analysis (MFA) with ¹³C-labeled substrates allows for the quantification of intracellular reaction rates.[1][2] The strategic placement of ¹³C labels at the C1 and C2 positions of glucose in D-Glucose-1,2-¹³C₂ provides a distinct advantage for differentiating between glycolysis and the PPP.[3][4][5]

When D-Glucose-1,2-¹³C₂ enters a cell, it is phosphorylated to glucose-6-phosphate and then directed into either glycolysis or the PPP. The fate of the ¹³C labels diverges in these two pathways, leading to unique isotopic labeling patterns in downstream metabolites.

-

Via Glycolysis: The six-carbon glucose molecule is cleaved into two three-carbon molecules of pyruvate. The metabolism of [1,2-¹³C₂]glucose through glycolysis results in pyruvate and subsequently lactate being labeled on two adjacent carbons (M+2 isotopologues).[4][5]

-

Via the Pentose Phosphate Pathway (PPP): In the oxidative phase of the PPP, the C1 carbon of glucose is lost as carbon dioxide (CO₂). This results in a singly labeled five-carbon sugar, which can then re-enter the glycolytic pathway. This leads to the formation of singly labeled (M+1) or unlabeled downstream metabolites like pyruvate and lactate.[4][5][6]

By measuring the relative abundance of these different isotopologues using analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can accurately determine the relative flux of glucose through each pathway.[1][5]

Quantitative Data Presentation

The selection of an appropriate tracer is critical for the precision of flux estimations. Computational and experimental studies have demonstrated the superiority of [1,2-¹³C₂]glucose for analyzing glycolysis and the PPP compared to other labeling patterns.[7][8]

| Metabolic Pathway/Subnetwork | [1,2-¹³C₂]glucose Precision Score | [1-¹³C]glucose Precision Score |

| Glycolysis | High | Low |

| Pentose Phosphate Pathway | High | Moderate |

| Overall Central Carbon Metabolism | High | Low |

Higher precision scores indicate more precise and reliable flux estimations. Data is a qualitative summary from computational analyses.[8]

Quantitative analysis of mass isotopomer distributions in key metabolites provides the basis for calculating pathway flux. For instance, the ratio of singly labeled (from PPP) to doubly labeled (from glycolysis) lactate can be used to estimate the relative contribution of each pathway.[6][9]

| Metabolite | Isotopologue | Originating Pathway |

| Lactate | M+2 ([2,3-¹³C₂]lactate) | Glycolysis |

| Lactate | M+1 ([3-¹³C]lactate) | Pentose Phosphate Pathway |

| Ribose-5-Phosphate | M+1 or M+2 | Pentose Phosphate Pathway |

Experimental Protocols

A generalized workflow for a D-Glucose-1,2-¹³C₂ tracing experiment involves several key stages, from cell culture to data analysis.[2][5][10]

Protocol 1: In Vitro Cell Culture Labeling and Metabolite Extraction

This protocol is a general guideline for adherent mammalian cells and should be optimized for the specific cell line and experimental conditions.[5][11]

Materials:

-

D-Glucose-1,2-¹³C₂

-

Glucose-free cell culture medium (e.g., DMEM)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

80% Methanol (LC-MS grade), pre-chilled to -80°C

-

Cell scrapers

-

Centrifuge tubes

Procedure:

-

Cell Seeding: Seed cells in a 6-well plate at a density that will ensure approximately 80% confluency at the time of the experiment.

-

Preparation of Labeled Medium: Prepare the labeling medium by supplementing glucose-free medium with D-Glucose-1,2-¹³C₂ to the desired final concentration (e.g., 10-25 mM). Add dFBS to the same percentage as the complete growth medium.

-

Medium Exchange: When cells reach the desired confluency, aspirate the standard medium, wash the cells once with pre-warmed PBS, and then add the pre-warmed labeling medium.

-

Labeling: Incubate the cells in the labeling medium for a predetermined time to approach isotopic steady state. This duration should be optimized for the specific cell line and is typically in the range of 6-24 hours.

-

Metabolism Quenching: To halt enzymatic activity, rapidly aspirate the labeling medium and immediately wash the cells with ice-cold PBS.

-

Metabolite Extraction: Add 1 mL of pre-chilled 80% methanol to each well. Scrape the cells into the methanol and transfer the cell lysate to a pre-chilled centrifuge tube.

-

Cell Lysis and Protein Precipitation: Vortex the tubes and incubate at -80°C for at least 15 minutes to ensure complete cell lysis and protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Sample Collection: Carefully transfer the supernatant containing the extracted metabolites to a new tube for analysis.

-

Sample Storage: Store the extracted metabolites at -80°C until analysis by MS or NMR.

Protocol 2: Analytical Methods

The analysis of ¹³C-labeled metabolites is typically performed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1][12]

Mass Spectrometry (MS):

-

Instrumentation: Commonly used platforms include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[4] High-resolution mass spectrometers are required to resolve different isotopologues.[13]

-

Sample Preparation: Metabolite extracts may require derivatization for GC-MS analysis.

-

Data Analysis: The raw data is processed to determine the mass isotopomer distribution (MID) for key metabolites. This involves correcting for the natural abundance of ¹³C.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrumentation: 1D and 2D NMR experiments are utilized to analyze the labeling patterns.[12][15]

-

Sample Preparation: Dried metabolite extracts are typically resuspended in a deuterated solvent (e.g., D₂O).[15]

-

Data Analysis: The NMR spectra provide information on the specific positions of the ¹³C labels within the metabolite, which can be used to distinguish between different isotopomers.[6][16]

Visualization of Pathways and Workflows

Visualizing the metabolic pathways and experimental workflows is crucial for understanding the flow of the tracer and the experimental design.

Caption: Metabolic fate of D-Glucose-1,2-¹³C₂ in glycolysis and the PPP.

Caption: Generalized experimental workflow for ¹³C metabolic flux analysis.

Conclusion

D-Glucose-1,2-¹³C₂ is a robust and informative tracer for dissecting the intricate balance between glycolysis and the pentose phosphate pathway.[5][7] Its use in metabolic flux analysis provides quantitative insights into cellular metabolism, which is critical for understanding disease states and for the development of novel therapeutic strategies. The protocols and principles outlined in this guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively employ this powerful tool in their investigations of cellular physiology.

References

- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Glucose Metabolism via the Pentose Phosphate Pathway, Glycolysis and Krebs Cycle in an Orthotopic Mouse Model of Human Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. 13C glucose labelling studies using 2D NMR are a useful tool for determining ex vivo whole organ metabolism during hypothermic machine perfusion of kidneys - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. NMR Spectroscopy and Isotopomer AnalysisResearch: AIRC - UT Southwestern, Dallas, Texas [utsouthwestern.edu]

The Pivotal Role of D-Glucose-¹³C₂ in Unraveling Cancer Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The metabolic landscape of cancer is characterized by profound alterations that fuel rapid proliferation and adaptation to challenging microenvironments. At the heart of these changes lies the dysregulation of glucose metabolism. Stable isotope tracers, particularly D-Glucose-¹³C₂, have emerged as indispensable tools for dissecting these complex metabolic networks. This technical guide provides a comprehensive overview of the application of D-Glucose-¹³C₂ in cancer metabolism research, offering detailed experimental protocols, quantitative data summaries, and visual representations of key metabolic pathways and workflows.

Core Principles: Tracing Carbon Fates with D-Glucose-¹³C₂

D-Glucose-¹³C₂, most commonly [1,2-¹³C₂]glucose, is a stable isotope-labeled form of glucose where the carbon atoms at the first and second positions are replaced with the heavy isotope ¹³C. This non-radioactive tracer is chemically identical to its unlabeled counterpart, ensuring it is metabolized through the same enzymatic reactions.[1][2] By tracking the incorporation of these ¹³C atoms into downstream metabolites using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can quantitatively measure the flux through key metabolic pathways.[3][4][5]

The strategic placement of the ¹³C labels at the C1 and C2 positions is particularly powerful for distinguishing between two central pathways of glucose catabolism: glycolysis and the pentose phosphate pathway (PPP).[3][5][6]

-

Via Glycolysis: The metabolism of [1,2-¹³C₂]glucose through glycolysis results in the formation of pyruvate and lactate containing two labeled carbons ([2,3-¹³C₂]lactate). This generates metabolites that are two mass units heavier (M+2) than their unlabeled forms.[5][7]

-

Via the Pentose Phosphate Pathway (PPP): In the oxidative phase of the PPP, the C1 carbon of glucose is lost as CO₂. This leads to the generation of singly labeled (M+1) and doubly labeled (M+2) downstream metabolites, creating a distinct isotopic signature that allows for the quantification of PPP activity.[3][5]

This ability to delineate fluxes between glycolysis and the PPP is critical in cancer research, as the PPP provides cancer cells with essential precursors for nucleotide synthesis and the reducing equivalent NADPH to combat oxidative stress.[7]

Quantitative Insights: Metabolic Flux Data

The application of D-Glucose-¹³C₂ in metabolic flux analysis (¹³C-MFA) generates quantitative data on the rates of various metabolic reactions. This data provides a detailed snapshot of the metabolic rewiring in cancer cells. While specific flux rates are highly dependent on the cancer cell type and experimental conditions, the following table summarizes typical quantitative findings from studies utilizing ¹³C-labeled glucose tracers.

| Metabolic Flux Parameter | Typical Range in Proliferating Cancer Cells (nmol/10⁶ cells/h) | Key Insights from ¹³C-Glucose Tracing |

| Glucose Uptake Rate | 100 - 400[8] | Provides a baseline for overall glucose consumption. |

| Lactate Secretion Rate | 200 - 700[8] | A measure of the Warburg effect, or aerobic glycolysis. |

| Pentose Phosphate Pathway (PPP) Flux | Varies significantly (5-30% of glucose uptake) | D-Glucose-¹³C₂ allows for precise quantification of the carbon diverted to the PPP for biosynthesis and redox balance. |

| Glycolytic Flux to Pyruvate | High | The primary fate of glucose in many cancer cells. |

| Pyruvate Carboxylase Flux | Variable, often upregulated in certain cancers[9] | Indicates anaplerotic refilling of the TCA cycle. |

| Contribution of Glucose to TCA Cycle Intermediates | Can be reduced in favor of glutamine anaplerosis | Tracing ¹³C from glucose into citrate, α-ketoglutarate, etc., reveals the extent of glucose oxidation. |

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reliable and reproducible data from stable isotope tracing experiments. The following sections provide generalized methodologies for in vitro and in vivo studies using D-Glucose-¹³C₂.

In Vitro ¹³C-Metabolic Flux Analysis (¹³C-MFA)

This protocol is designed for adherent cancer cell lines.

1. Cell Culture and Isotopic Labeling:

-

Cell Seeding: Seed cancer cells in appropriate culture vessels (e.g., 6-well plates) and grow to the desired confluency (typically 70-80%).[1]

-

Media Preparation: Prepare a culture medium containing D-Glucose-¹³C₂. It is critical to use a glucose-free base medium and supplement it with the labeled glucose to the desired concentration (e.g., 11 mM).[10] The use of dialyzed fetal bovine serum (FBS) is highly recommended to minimize the presence of unlabeled glucose.[7][10]

-

Isotope Labeling: Remove the standard culture medium, wash the cells once with sterile phosphate-buffered saline (PBS), and then add the prepared tracer medium.[10] Incubate the cells for a sufficient duration to achieve isotopic steady state, which should be determined empirically for each cell line but is often between 18 and 24 hours.[3][8]

2. Metabolite Extraction:

-

Quenching Metabolism: To preserve the metabolic state of the cells, it is essential to rapidly halt all enzymatic activity.[10] Aspirate the labeling medium and immediately wash the cells with ice-cold PBS. Flash-freeze the cells by adding liquid nitrogen directly to the plate.

-

Extraction: Add a pre-chilled extraction solvent, such as 80% methanol, to the frozen cells.[7][11]

-

Cell Lysis and Collection: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.[1][7]

-

Centrifugation: Pellet cell debris by centrifuging the lysate at high speed (e.g., 16,000 x g) at 4°C for 10-15 minutes.[1] The supernatant containing the polar metabolites can then be collected for analysis.[1]

3. Sample Analysis by Mass Spectrometry:

-

Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), metabolites are chemically modified to increase their volatility. A common method is silylation using agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

-

LC-MS/MS Analysis: Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive method for quantifying the mass isotopologue distribution of metabolites without the need for derivatization.[1]

-

Data Analysis: The resulting data on the distribution of mass isotopologues is used to calculate metabolic fluxes using specialized software packages (e.g., Metran, INCA).[3]

In Vivo Stable Isotope Tracing

This protocol provides a general framework for intravenous infusion of D-Glucose-¹³C₂ in mouse models.

1. Animal Preparation and Catheterization:

-

Anesthetize the mouse using an appropriate and approved method.[12]

-

For intravenous infusion, place a catheter into a suitable blood vessel, such as the lateral tail vein.[12]

2. Tracer Infusion:

-

Tracer Preparation: Prepare a sterile solution of D-Glucose-¹³C₂ in saline. The concentration will depend on the desired infusion rate and the animal's body weight.[12]

-

Infusion: Infuse the tracer solution at a constant rate using a syringe pump to achieve a steady-state enrichment of the tracer in the plasma.

3. Sample Collection:

-

Blood Sampling: Collect blood samples at predetermined time points during and after the infusion to monitor the isotopic enrichment of glucose and other metabolites in the plasma.

-

Tissue Harvesting: At the end of the infusion period, euthanize the animal and rapidly harvest tissues of interest. Immediately freeze the tissues in liquid nitrogen to quench metabolism.[13]

4. Metabolite Extraction and Analysis:

-

Metabolites are extracted from the pulverized frozen tissues using methods similar to those described for in vitro studies.

-

The isotopic enrichment in the tissue extracts is then determined by MS or NMR.

Visualizing Metabolic Pathways and Workflows

Diagrams are essential for understanding the complex interplay of metabolic pathways and experimental procedures. The following visualizations were created using the Graphviz (DOT language).

Caption: Fate of ¹³C from D-Glucose-[1,2-¹³C₂] in Central Carbon Metabolism.

References

- 1. benchchem.com [benchchem.com]

- 2. Differentiation and Quantification of C1 and C2 13C-Labeled Glucose by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NMR and MS-based Stable Isotope-Resolved Metabolomics and Applications in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. d-nb.info [d-nb.info]

- 9. Diverse Roads Taken by 13C-Glucose-Derived Metabolites in Breast Cancer Cells Exposed to Limiting Glucose and Glutamine Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. ckisotopes.com [ckisotopes.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

D-Glucose-¹³C₂ in Diabetes and Obesity Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of D-Glucose labeled with two Carbon-13 isotopes (D-Glucose-¹³C₂) in the fields of diabetes and obesity research. This stable isotope tracer has become an invaluable tool for elucidating the complex metabolic dysregulations that characterize these conditions. By tracing the fate of the ¹³C-labeled glucose molecules through various metabolic pathways, researchers can gain precise insights into cellular and whole-body glucose metabolism, identify potential therapeutic targets, and assess the efficacy of novel drug candidates.

Core Concepts: The Power of Stable Isotope Tracing

D-Glucose-¹³C₂, particularly the [1,2-¹³C₂]glucose isomer, offers significant advantages for metabolic flux analysis (MFA). The strategic placement of the two ¹³C atoms allows for the differentiation of key metabolic pathways, most notably glycolysis and the pentose phosphate pathway (PPP). As the labeled glucose is metabolized, the resulting patterns of ¹³C incorporation into downstream metabolites provide a quantitative measure of the relative and absolute fluxes through these pathways. This level of detail is crucial for understanding the metabolic reprogramming that occurs in states of insulin resistance, such as in type 2 diabetes and obesity.

Data Presentation: Quantitative Insights into Metabolic Dysregulation

The following tables summarize key quantitative data from studies utilizing ¹³C-glucose tracers to investigate metabolic differences in the context of obesity and diabetes.

Table 1: ¹³C-Glucose Breath Test Results in Obese vs. Lean Individuals

| Parameter | Obese Individuals | Lean Individuals | Significance | Reference |

| Peak ¹³CO₂ Excretion (Cmax) | Lower | Higher | p < 0.05 | [1] |

| Time to Peak ¹³CO₂ (Tmax) | Delayed | Earlier | p < 0.05 | [1] |

| Area Under the Curve (AUC) for ¹³CO₂ | Significantly Lower | Higher | p < 0.01 | [1] |

Note: The ¹³C-Glucose breath test provides a non-invasive assessment of whole-body glucose oxidation. Reduced and delayed ¹³CO₂ excretion in obese individuals is indicative of impaired glucose metabolism and insulin resistance.

Table 2: Metabolic Fluxes in Adipocytes in Response to Insulin

| Metabolic Flux | Basal State (Relative Flux) | Insulin-Stimulated State (Relative Flux) | Fold Change | Reference |

| Glucose Uptake | 1.0 | 15.2 | 15.2x | [2] |

| Glycolysis (Upper) | 1.0 | 10.5 | 10.5x | [2] |

| Glycolysis (Lower) | 1.0 | 18.9 | 18.9x | [2] |

| Pentose Phosphate Pathway | 1.0 | 3.4 | 3.4x | [2] |

| TCA Cycle (from Glucose) | 1.0 | 4.1 | 4.1x | [2] |

Note: This data, derived from dynamic ¹³C flux analysis in cultured adipocytes, demonstrates the profound effect of insulin on glucose metabolism. In insulin-resistant states, these responses are blunted.

Experimental Protocols: Methodologies for Key Experiments

¹³C Metabolic Flux Analysis (MFA) in Cultured Adipocytes

This protocol outlines the key steps for conducting a steady-state ¹³C-MFA experiment to quantify metabolic fluxes in cultured adipocytes.

a. Cell Culture and Adaptation:

-

Culture human or murine pre-adipocytes to confluence in standard growth medium.

-

Induce differentiation into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).

-

Two days prior to the tracer experiment, switch the cells to a custom medium containing unlabeled glucose at the same concentration as the labeled glucose to be used. This allows the cells to adapt and reach a metabolic steady state.

b. Tracer Experiment:

-

On the day of the experiment, aspirate the adaptation medium and wash the cells once with warm phosphate-buffered saline (PBS).

-

Add the experimental medium containing [1,2-¹³C₂]glucose (typically at a high enrichment, e.g., >90%) and any other relevant treatments (e.g., insulin, fatty acids).

-

Incubate the cells for a predetermined time to allow for isotopic labeling of intracellular metabolites to reach a steady state. This time is typically determined empirically but is often in the range of 6-24 hours.

c. Sample Collection and Metabolite Extraction:

-

To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.

-

Immediately add a cold extraction solvent (e.g., 80% methanol) to the culture dish and scrape the cells.

-

Transfer the cell extract to a microcentrifuge tube and centrifuge at high speed to pellet the protein and cell debris.

-

Collect the supernatant containing the polar metabolites.

d. Analytical Measurement:

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

Derivatize the metabolites to increase their volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

-

Analyze the derivatized sample by GC-MS to determine the mass isotopomer distributions of key metabolites (e.g., lactate, pyruvate, TCA cycle intermediates).

e. Data Analysis and Flux Calculation:

-

Correct the raw mass spectrometry data for the natural abundance of ¹³C.

-

Use a metabolic flux analysis software package (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to a metabolic network model.

-

The software will then calculate the best-fit metabolic flux values for the reactions in the model.

¹³C-Glucose Breath Test for Whole-Body Glucose Metabolism

This protocol describes a non-invasive method to assess whole-body glucose oxidation.

a. Subject Preparation:

-

Subjects should fast overnight (8-12 hours) before the test.

-

Baseline breath samples are collected to determine the natural ¹³CO₂/¹²CO₂ ratio.

b. Test Procedure:

-

The subject ingests a solution containing a precise amount of unlabeled glucose (e.g., 75g) mixed with a small, known amount of a ¹³C-labeled glucose tracer (e.g., 100mg of U-¹³C-glucose).[1]

-

Breath samples are collected at regular intervals (e.g., every 15-30 minutes) for a period of 2-3 hours.[1]

-

Breath samples are collected in specialized bags or tubes.

c. Sample Analysis:

-

The ¹³CO₂/¹²CO₂ ratio in the collected breath samples is measured using an isotope ratio mass spectrometer (IRMS).

d. Data Analysis:

-

The rate of ¹³CO₂ excretion is calculated and often expressed as the percentage of the ingested ¹³C dose recovered per hour.

-

Key parameters such as the peak ¹³CO₂ excretion (Cmax), time to reach the peak (Tmax), and the total area under the excretion curve (AUC) are calculated. These parameters are then compared between different study groups (e.g., obese vs. lean, diabetic vs. healthy).

Mandatory Visualizations

Caption: A generalized workflow for ¹³C Metabolic Flux Analysis.

Caption: Key nodes in the insulin signaling pathway regulating glucose metabolism.

References

- 1. 13C-glucose breath tests: a non-invasive method for detecting early clinical manifestations of exogenous glucose metabolism in type 2 diabetic patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dynamic 13C Flux Analysis Captures the Reorganization of Adipocyte Glucose Metabolism in Response to Insulin - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Illuminating Cellular Metabolism: An In Vitro Guide to D-Glucose-1,2-¹³C₂ Isotope Tracing

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The study of cellular metabolism is fundamental to understanding health and disease. Stable isotope tracers, such as D-Glucose-1,2-¹³C₂, offer a powerful tool to dissect the intricate network of metabolic pathways within a cell. By replacing natural abundance glucose with its ¹³C-labeled counterpart, researchers can meticulously track the fate of glucose-derived carbons as they are incorporated into various downstream metabolites. This technique provides invaluable quantitative insights into central carbon metabolism, particularly the interplay between glycolysis and the pentose phosphate pathway (PPP), pathways often dysregulated in diseases like cancer and metabolic disorders.

This document provides detailed application notes and experimental protocols for the use of D-Glucose-1,2-¹³C₂ in in vitro studies, designed to guide researchers in obtaining robust and reproducible data for applications in basic research and drug development.

Core Applications

D-Glucose-1,2-¹³C₂ is a premier tracer for delineating the flux through two critical and interconnected pathways:

-

Glycolysis: The metabolic pathway that converts glucose into pyruvate, generating ATP and NADH. Tracing the dual ¹³C labels from [1,2-¹³C₂]glucose provides a clear signature of glycolytic activity.

-

Pentose Phosphate Pathway (PPP): A parallel pathway to glycolysis that is crucial for generating NADPH, for reductive biosynthesis and antioxidant defense, and producing precursors for nucleotide synthesis. The specific labeling pattern of D-Glucose-1,2-¹³C₂ allows for the deconvolution of carbon flow through the oxidative and non-oxidative branches of the PPP.

The ability to precisely quantify the balance between these pathways is critical in numerous research areas, including:

-

Oncology: Cancer cells often exhibit altered glucose metabolism, characterized by the Warburg effect (aerobic glycolysis) and increased PPP activity to support rapid proliferation and combat oxidative stress. D-Glucose-1,2-¹³C₂ can be used to study these metabolic shifts and to evaluate the mechanism of action of anti-cancer drugs that target metabolism.

-

Metabolic Diseases: In conditions such as diabetes and obesity, the regulation of glucose metabolism is impaired. Isotope tracing with D-Glucose-1,2-¹³C₂ can elucidate the underlying metabolic dysregulation in relevant cell models.

-

Drug Development: Understanding the metabolic effects of drug candidates is crucial. This tracer can be employed to assess off-target metabolic liabilities or to confirm the desired metabolic reprogramming induced by a therapeutic agent.

Data Presentation: Quantitative Insights into Metabolic Flux

The primary output of a D-Glucose-1,2-¹³C₂ tracing experiment is the mass isotopomer distribution (MID) of key metabolites, which reflects the incorporation of the ¹³C label. This data is then used to calculate metabolic flux rates. Below are examples of how to present such quantitative data.

Table 1: Mass Isotopomer Distribution of Lactate in Hep G2 Cells

This table illustrates the percentage of lactate molecules containing zero (M+0), one (M+1), or two (M+2) ¹³C atoms after incubation with [1,2-¹³C₂]glucose. The M+2 lactate is a direct product of glycolysis, while M+1 lactate is indicative of passage through the pentose phosphate pathway.

| Mass Isotopomer | Fractional Abundance (%)[1][2] |

| M+0 (Unlabeled) | 88.1 |

| M+1 (from PPP) | 1.9 |

| M+2 (from Glycolysis) | 10.0 |

Table 2: Mass Isotopomer Distribution of Ribose from Nucleotides in Hep G2 Cells

This table shows the distribution of ¹³C labels in ribose, a key product of the pentose phosphate pathway, providing further detail on the activity of this pathway.

| Ribose Isotopomer | Fractional Abundance (%)[1][2] |

| [1-¹³C]ribose | 3.5 |

| [5-¹³C]ribose | 3.5 |

| [1,2-¹³C₂]ribose | 2.0 |

| [4,5-¹³C₂]ribose | 2.0 |

Table 3: Calculated Metabolic Fluxes in A549 Lung Carcinoma Cells

This table presents the calculated flux rates through key metabolic pathways, as determined by computational modeling of mass isotopomer distribution data. Fluxes are normalized to the glucose uptake rate.

| Metabolic Pathway | Relative Flux (%)[3] |

| Glycolysis | 85 |

| Pentose Phosphate Pathway | 15 |

Experimental Protocols

The following protocols provide a detailed methodology for conducting an in vitro cell culture labeling experiment with D-Glucose-1,2-¹³C₂.

Protocol 1: Cell Culture and Isotopic Labeling

Objective: To label cultured mammalian cells with D-Glucose-1,2-¹³C₂ to achieve isotopic steady state in key metabolites.

Materials:

-

Mammalian cell line of interest (adherent or suspension)

-

Standard cell culture medium (e.g., DMEM, RPMI-1640)

-

Glucose-free version of the cell culture medium

-

D-Glucose-1,2-¹³C₂

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture plates or flasks

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels at a density that will ensure they are in the exponential growth phase at the time of labeling. Allow cells to adhere and grow overnight.

-

Tracer Medium Preparation: Prepare the labeling medium by supplementing the glucose-free medium with D-Glucose-1,2-¹³C₂ to the desired final concentration (typically the same as the glucose concentration in the standard medium, e.g., 11 mM or 25 mM). Supplement the medium with dialyzed FBS (typically 10%) to minimize the introduction of unlabeled glucose and other small molecules.

-

Isotope Labeling:

-

For adherent cells, aspirate the existing medium, wash the cells once with sterile PBS, and then add the pre-warmed tracer medium.

-

For suspension cells, pellet the cells by centrifugation, remove the supernatant, and resuspend the cells in the pre-warmed tracer medium.

-

-

Incubation: Incubate the cells in the labeling medium for a sufficient duration to approach isotopic steady state. The time required will vary depending on the cell line and the turnover rates of the metabolites of interest but is often in the range of 6 to 24 hours. A time-course experiment is recommended to determine the optimal labeling time for a specific experimental system.

Protocol 2: Metabolite Quenching and Extraction

Objective: To rapidly halt all enzymatic activity and efficiently extract intracellular metabolites while preserving their isotopic labeling patterns.

Materials:

-

Ice-cold PBS

-

Ice-cold quenching/extraction solvent (e.g., 80% methanol, pre-chilled to -80°C)

-

Cell scraper (for adherent cells)

-

Centrifuge capable of low-temperature operation

-

Microcentrifuge tubes

Procedure:

-

Quenching:

-

For adherent cells, place the culture plate on ice. Quickly aspirate the labeling medium and immediately wash the cells with a small volume of ice-cold PBS. Aspirate the PBS.

-

For suspension cells, quickly pellet the cells by centrifugation at a low temperature. Aspirate the supernatant and resuspend the pellet in a small volume of ice-cold PBS. Re-pellet the cells and discard the supernatant.

-

-

Extraction:

-

Add the pre-chilled 80% methanol to the cells.

-

For adherent cells, use a cell scraper to scrape the cells in the methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

For suspension cells, add the methanol to the cell pellet and vortex vigorously to resuspend and lyse the cells.

-

-

Protein and Debris Removal: Incubate the cell lysate at -20°C for at least 20 minutes to precipitate proteins. Centrifuge the lysate at high speed (e.g., 16,000 x g) at 4°C for 10-15 minutes to pellet protein and cell debris.

-

Sample Collection: Carefully collect the supernatant, which contains the polar metabolites. The supernatant can be dried under a stream of nitrogen or using a vacuum concentrator and stored at -80°C until analysis.

Protocol 3: Mass Spectrometry Analysis

Objective: To determine the mass isotopomer distributions of key metabolites using mass spectrometry.

Instrumentation:

-

Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) system. High-resolution mass spectrometers are recommended for accurate mass measurements.

Procedure:

-

Sample Preparation:

-

For LC-MS analysis, the dried metabolite extract is typically reconstituted in a solvent compatible with the mobile phase.

-

For GC-MS analysis, the dried metabolites must be chemically derivatized to increase their volatility. A common derivatization procedure involves methoximation followed by silylation.

-

-

Chromatographic Separation: Metabolites are separated using an appropriate chromatography method (e.g., HILIC for polar metabolites in LC-MS, or a suitable capillary column for derivatized metabolites in GC-MS).

-

Mass Spectrometry Detection: The mass spectrometer is operated in a mode that allows for the acquisition of full scan spectra or selected ion monitoring to detect and quantify the different mass isotopomers of the target metabolites.

-

Data Analysis: The raw mass spectrometry data is processed to determine the fractional abundance of each mass isotopomer for the metabolites of interest. This data must be corrected for the natural abundance of ¹³C.

Visualizing Metabolic Networks and Workflows

Diagrams are essential for visualizing the complex interplay of metabolic pathways and for outlining experimental procedures. The following diagrams were generated using the Graphviz DOT language.

References

Application Notes and Protocols for Cellular Metabolic Labeling with D-Glucose-1,2-13C2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling with D-Glucose-1,2-13C2 is a powerful technique for tracing the metabolic fate of glucose in cellular systems. By replacing the naturally abundant 12C atoms at the C1 and C2 positions of glucose with the heavy isotope 13C, researchers can track the incorporation of these labeled carbons into various downstream metabolites. This allows for the elucidation of metabolic pathway activity, the quantification of metabolic fluxes, and the investigation of metabolic reprogramming in various physiological and pathological states, such as cancer and metabolic disorders. D-Glucose-1,2-13C2 is particularly advantageous for simultaneously assessing the activities of glycolysis, the Pentose Phosphate Pathway (PPP), and the Tricarboxylic Acid (TCA) cycle.[1][2][3]

Principle

When cells are cultured in a medium where the primary glucose source is D-Glucose-1,2-13C2, the labeled carbons are incorporated into central carbon metabolism. The specific positions of the 13C atoms allow for the differentiation of metabolic routes. For instance, the entry of the two labeled carbons into the TCA cycle via pyruvate will result in a distinct labeling pattern in TCA cycle intermediates compared to the scenario where glucose is first metabolized through the PPP, which involves the loss of the C1 carbon as CO2. By analyzing the mass isotopomer distribution of key metabolites using mass spectrometry, the relative contributions of these pathways can be determined.

Quantitative Data Summary

The following table summarizes typical experimental parameters for cell labeling with D-Glucose-1,2-13C2, compiled from various studies. These values should be optimized for specific cell lines and experimental conditions.

| Parameter | Recommended Range/Value | Notes |

| D-Glucose-1,2-13C2 Concentration | 4.5 g/L (25 mM) | This concentration is typical for cell culture media. The exact concentration should mimic the glucose level of the intended physiological environment. |

| Labeling Medium | Glucose-free DMEM or RPMI-1640 | It is crucial to use a base medium devoid of natural glucose to ensure that the labeled glucose is the sole source. |

| Serum | 10% Dialyzed Fetal Bovine Serum (dFBS) | Standard FBS contains endogenous glucose and other small molecules that can interfere with the labeling. Dialyzed FBS minimizes this interference. |

| Incubation Time | 6 - 24 hours | The time required to reach isotopic steady state, where the isotopic enrichment of key metabolites no longer changes over time, should be determined empirically for each cell line and experimental setup. |

| Cell Seeding Density | 200,000 cells/well (6-well plate) | Seeding density should be optimized to ensure cells are in the exponential growth phase during the labeling period and to provide sufficient material for analysis. |

Experimental Protocols

I. Preparation of Labeling Medium

-

Start with a glucose-free cell culture medium (e.g., DMEM).

-

Supplement the medium with 10% dialyzed Fetal Bovine Serum (dFBS).

-

Add D-Glucose-1,2-13C2 to a final concentration of 4.5 g/L (or the desired experimental concentration). Ensure complete dissolution.

-

Sterile-filter the complete labeling medium using a 0.22 µm filter.

-

Warm the medium to 37°C before use.

II. Cell Culture and Labeling

-

Seed the cells of interest in a multi-well plate or culture flask at a density that will ensure they are in the exponential growth phase at the time of labeling.

-

Culture the cells in their standard growth medium until they reach the desired confluency (typically 60-80%).

-

Aspirate the standard growth medium and wash the cells twice with pre-warmed, sterile Phosphate-Buffered Saline (PBS).

-

Add the pre-warmed D-Glucose-1,2-13C2 labeling medium to the cells.

-

Incubate the cells for the desired period (e.g., 24 hours) under standard culture conditions (37°C, 5% CO2).

III. Metabolite Extraction

-

Place the culture plate on ice and aspirate the labeling medium.

-

Quickly wash the cells with ice-cold PBS to remove any remaining extracellular metabolites.

-

Immediately add a sufficient volume of ice-cold extraction solvent (e.g., 80% methanol or a 1:1 mixture of water and acetonitrile) to the cells.[4]

-

Scrape the cells from the plate in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

-

For adherent cells, quenching with liquid nitrogen immediately after the PBS wash and before adding the extraction solvent can improve the preservation of metabolic states.[4]

-

Vortex the samples thoroughly and incubate on ice for 5-10 minutes.[4]

-

Centrifuge the samples at high speed (e.g., 15,000 x g) at 4°C for 10 minutes to pellet cell debris and proteins.[4]

-

Transfer the supernatant containing the metabolites to a new tube. This is the cell extract for analysis.

-

Store the extracts at -80°C until analysis by mass spectrometry.

IV. LC-MS/MS Analysis

-

The cell extracts are typically analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The specific LC method (column, mobile phases, gradient) will depend on the metabolites of interest.

-

The mass spectrometer is operated in a mode that allows for the detection and quantification of different mass isotopologues of each metabolite. This is often done using Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument or by high-resolution mass spectrometry on instruments like an Orbitrap or Q-TOF.[5][6]

-

The resulting data is analyzed to determine the mass isotopomer distribution for each metabolite, which reflects the incorporation of the 13C label.

Visualizations

Caption: Experimental Workflow for D-Glucose-1,2-13C2 Labeling.

Caption: Tracing 13C from D-Glucose-1,2-13C2 in Metabolism.

References

- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. fda.gov [fda.gov]

- 4. 1,2-13C2-Glucose Tracing Approach to Assess Metabolic Alterations of Human Monocytes under Neuroinflammatory Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for D-Glucose-[1,2-¹³C₂] Infusion in In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing with molecules like D-Glucose-[1,2-¹³C₂] is a powerful technique for elucidating the dynamics of metabolic pathways in vivo. By introducing a labeled form of glucose into a biological system, researchers can track the fate of the carbon atoms through various metabolic processes. D-Glucose-[1,2-¹³C₂], with its specific labeling on the first and second carbon atoms, offers a precise method for dissecting central carbon metabolism. This tracer is particularly valuable for distinguishing between glycolysis and the pentose phosphate pathway (PPP), two fundamental routes of glucose catabolism.[1][2] Alterations in these pathways are hallmarks of numerous diseases, including cancer, diabetes, and neurodegenerative disorders, making D-Glucose-[1,2-¹³C₂] a critical tool in both basic research and drug development.[1]

These application notes provide a comprehensive guide to the use of D-Glucose-[1,2-¹³C₂] as a stable isotope tracer for in vivo metabolic research. The protocols detailed below are designed to facilitate the accurate measurement of glucose flux and metabolic reprogramming in various physiological and pathological states.

Applications

-